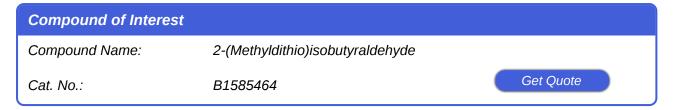


Spectroscopic and Synthetic Profile of 2-(Methyldithio)isobutyraldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **2-(Methyldithio)isobutyraldehyde** (CAS No. 67952-60-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound in organic synthesis, flavor and fragrance development, and pharmaceutical research.[1]

Chemical Properties and Physical Data

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a pale yellow to yellow liquid.[1] It is recognized for its utility as an intermediate in the synthesis of complex organic molecules and as a source of sulfur in the development of novel sulfurcontaining compounds.[1]

Table 1: Physical and Chemical Properties of 2-(Methyldithio)isobutyraldehyde



Property	Value	Reference
Molecular Formula	C5H10OS2	[2][3]
Molecular Weight	150.26 g/mol	[2][3]
CAS Number	67952-60-7	[3][4]
Appearance	Pale yellow to yellow liquid	[1]
Density	1.09 g/mL (lit.)	[1]
Boiling Point	41 - 43 °C	[1]
Refractive Index (n20/D)	1.515 - 1.535	[1]
Solubility	Very slightly soluble in water; soluble in alcohol and oils.	[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2- (Methyldithio)isobutyraldehyde** based on its chemical structure. These predictions are derived from standard spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5	S	1H	Aldehyde proton (- CHO)
~2.4	S	3H	Methyl protons of the dithio group (-S-S-CH ₃)
~1.4	s	6Н	Methyl protons on the quaternary carbon (-C(CH ₃) ₂)

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~200	Aldehyde carbonyl carbon (-CHO)
~60	Quaternary carbon (-C(CH ₃) ₂)
~25	Methyl carbons on the quaternary carbon (- $C(CH_3)_2$)
~23	Methyl carbon of the dithio group (-S-S-CH₃)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation



m/z	Proposed Fragment
150	[M] ⁺ (Molecular Ion)
121	[M - CHO]+
103	[M - S-CH ₃] ⁺
75	[C(CH ₃) ₂ CHO] ⁺
47	[S-CH₃] ⁺

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Vibration
~2970	C-H stretch (alkane)
~2820, ~2720	C-H stretch (aldehyde)
~1725	C=O stretch (aldehyde)
~1460, ~1380	C-H bend (alkane)
~540	S-S stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **2-(Methyldithio)isobutyraldehyde**.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:[5][6][7][8][9][10]

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Methyldithio)isobutyraldehyde** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:



- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than the proton.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H spectrum.



Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:[11][12][13][14][15][16][17][18] [19]

- Sample Preparation: Prepare a dilute solution of 2-(Methyldithio)isobutyraldehyde (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:
 - Set the mass spectrometer to operate in positive ion mode.
 - Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: [20][21][22][23][24]

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small drop of neat 2-(Methyldithio)isobutyraldehyde directly onto the ATR crystal.



· Data Acquisition:

- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

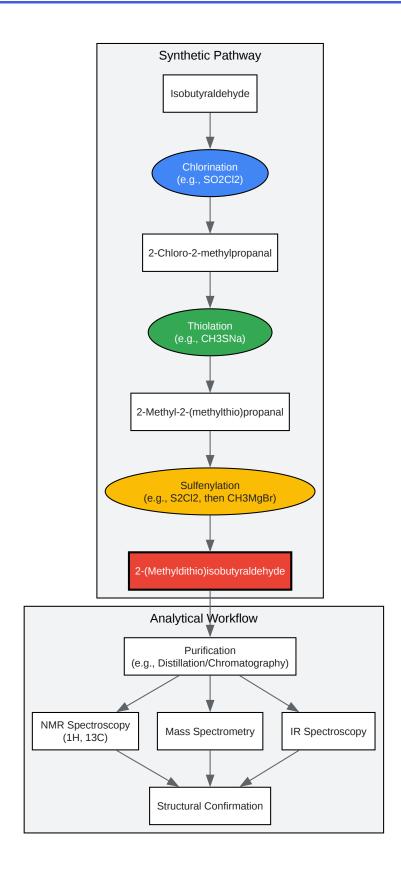
Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthetic and Analytical Workflow

While a specific, published synthesis for **2-(Methyldithio)isobutyraldehyde** is not readily available, a plausible synthetic route can be proposed based on the synthesis of the related compound, 2-methyl-2-methylthiopropionaldehyde.[25] The following diagram illustrates a potential synthetic pathway and the subsequent analytical workflow for characterization.





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Caption: Proposed synthesis and analytical workflow for **2-(Methyldithio)isobutyraldehyde**.



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